N-[3-(4-phenylpiperazin-1-yl)propyl]-4-(trifluoromethyl)benzamide
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Overview
Description
N-[3-(4-phenylpiperazin-1-yl)propyl]-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C21H24F3N3O and its molecular weight is 391.438. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anticonvulsant Activity
Research on benzamides, including structures similar to N-[3-(4-phenylpiperazin-1-yl)propyl]-4-(trifluoromethyl)benzamide, has shown that certain derivatives possess anticonvulsant activity. These compounds were evaluated for their efficacy in maximal electroshock (MES) and pentylenetetrazol (MET) screens, with some analogues demonstrating potency comparable or superior to phenytoin, a well-known anticonvulsant (Mussoi et al., 1996).
Arylpiperazine Derivatives as Serotonin Ligands
Arylpiperazine derivatives, by modifying the N4-substitution, have shown enhanced affinity for 5-HT1A serotonin receptors, indicating their potential in developing agents with high specificity for these sites. This adjustment can lead to compounds with significant selectivity and efficacy in interacting with serotonin receptors, which are crucial in various neurological processes (Glennon et al., 1988).
Mitosis Inhibition in Plant Cells
N-(1,1-dimethylpropynyl) benzamide series, which are structurally related to the compound , have been identified as potent inhibitors of mitosis in plant cells. Such compounds demonstrate the ability to halt cell division at very low concentrations, highlighting their potential in agricultural research and development for controlling plant growth or development (Merlin et al., 1987).
Conformational and NQR Analysis of Phosphoric Triamides
Phosphoric triamides containing N-phenylpiperazinyl have been synthesized and analyzed for their structural and electronic properties. These studies contribute to understanding the molecular geometry, electronic distribution, and potential reactivity of such compounds, facilitating their application in various chemical and pharmaceutical fields (Shariatinia et al., 2012).
Reactivity Properties and Adsorption Behavior
Research on triazole derivatives, including phenylpiperazinyl components, has explored their reactive properties, adsorption behavior, and stability under different conditions. These studies provide insights into the practical applications of such compounds, including their stability and interaction with biological molecules (Al-Ghulikah et al., 2021).
Mechanism of Action
Target of Action
The compound, N-[3-(4-phenylpiperazin-1-yl)propyl]-4-(trifluoromethyl)benzamide, exhibits affinity to multiple receptors. Its primary targets include dopamine D2 receptor , with an affinity of 115 nM . It also shows nanomolar or low micromolar affinity to D1, D3, 5-HT1A, 5-HT2A, and 5-HT7 receptors . These receptors play crucial roles in various neurological and psychological processes.
Mode of Action
The compound interacts with its molecular targets at the molecular level It is known that the compound acts as an antagonist at the dopamine d2 receptor .
Biochemical Pathways
The compound’s interaction with multiple receptors suggests that it may affect various biochemical pathways. For instance, its antagonistic action on dopamine receptors could influence dopamine signaling pathways, which are implicated in numerous neurological and psychological conditions .
Result of Action
In behavioral studies, the compound has been shown to decrease amphetamine-induced hyperactivity, measured as spontaneous locomotor activity in mice . Additionally, it has been found to improve memory consolidation after acute treatment in mice . It induces anxiogenic activity 30 minutes after acute treatment, an effect that is no longer observed 60 minutes after administration .
Properties
IUPAC Name |
N-[3-(4-phenylpiperazin-1-yl)propyl]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N3O/c22-21(23,24)18-9-7-17(8-10-18)20(28)25-11-4-12-26-13-15-27(16-14-26)19-5-2-1-3-6-19/h1-3,5-10H,4,11-16H2,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQHDFXNLNSYBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)C2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.